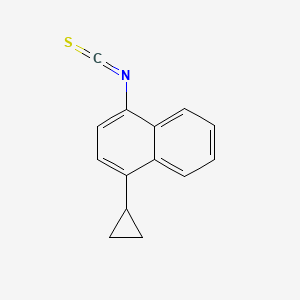

1-Cyclopropyl-4-isothiocyanatonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-4-isothiocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c16-9-15-14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPTWMNSFHCZPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Cyclopropyl-4-isothiocyanatonaphthalene physical and chemical properties

An In-Depth Technical Guide to 1-Cyclopropyl-4-isothiocyanatonaphthalene: Properties, Synthesis, and Applications

Executive Summary

This compound (CAS No. 878671-95-5) is a specialized aromatic organic compound that has garnered significant interest in the field of medicinal chemistry.[1] Characterized by a naphthalene core substituted with a cyclopropyl group and a reactive isothiocyanate moiety, this molecule serves as a critical building block in the synthesis of advanced pharmaceutical intermediates.[2][3] Notably, it is a key precursor in the manufacture of Lesinurad, a URAT1 inhibitor used in the treatment of hyperuricemia associated with gout.[2][3] This guide provides a comprehensive technical overview of its physical and chemical properties, detailed synthetic protocols, spectroscopic signatures, and core reactivity, offering field-proven insights for researchers, chemists, and drug development professionals.

Molecular Structure and Identification

The structure of this compound features a planar naphthalene ring system. A three-membered cyclopropyl ring is attached at the C1 position, and an isothiocyanate (-N=C=S) functional group is at the C4 position. This unique combination of a strained aliphatic ring and a reactive electrophilic group on a large aromatic scaffold defines its chemical behavior and synthetic utility.

-

IUPAC Name: this compound

-

CAS Number: 878671-95-5[4]

-

Molecular Formula: C₁₄H₁₁NS[5]

-

Canonical SMILES: S=C=Nc1ccc(c2c1cccc2)C1CC1[4]

Physical and Chemical Properties

The compound is typically supplied as a white to off-white crystalline solid or powder.[1][2][3] Its physical properties are dictated by the large, hydrophobic naphthalene core, making it poorly soluble in water but soluble in common organic solvents like benzene, ethanol, and dichloromethane.[1][8]

Table 1: Physical and Computed Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to off-white powder/crystalline solid | [1][3] |

| Molecular Weight | 225.31 g/mol | [5][6] |

| Density (Predicted) | 1.20 - 1.21 g/cm³ | [2][5][7] |

| Boiling Point (Predicted) | 394.6 ± 21.0 °C at 760 mmHg | [2][5][7] |

| Flash Point (Predicted) | 205.8 °C | [2][3] |

| Refractive Index (Predicted) | 1.675 | [2][3] |

| LogP (Predicted) | 4.45150 | [2][3] |

| Vapor Pressure (Predicted) | 0.0 mmHg at 25°C | [2][3] |

Synthesis and Manufacturing

The primary and most established route to this compound involves the conversion of its corresponding primary amine, 4-cyclopropylnaphthalen-1-amine (CAS No. 878671-94-4).[7][9] The transformation of an aryl amine to an aryl isothiocyanate is a cornerstone reaction in organic synthesis, with several established methods.[10] The most common industrial approaches avoid the use of highly toxic thiophosgene, favoring the decomposition of an in-situ generated dithiocarbamate salt.[10][11][12]

Synthetic Workflow: From Aryl Amine to Isothiocyanate

The conversion relies on a two-step, one-pot process. First, the primary amine reacts with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. Second, a desulfurating agent is introduced to facilitate the elimination of a sulfur equivalent, yielding the final isothiocyanate product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established green methodologies for aryl isothiocyanate synthesis.[11][12] It utilizes sodium hydroxide as both the base and the desulfurating reagent, offering a cost-effective and operationally simple approach.

Materials:

-

4-cyclopropylnaphthalen-1-amine

-

Carbon disulfide (CS₂)

-

Sodium hydroxide (NaOH), powdered

-

Acetonitrile (CH₃CN)

-

Petroleum ether

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To an 8 mL reaction vial equipped with a magnetic stir bar, add acetonitrile (1.5 mL).

-

Reagent Addition: Sequentially add powdered sodium hydroxide (40.0 mg, 1 mmol), 4-cyclopropylnaphthalen-1-amine (0.5 mmol), and carbon disulfide (114.2 mg, 1.5 mmol).

-

Causality: NaOH acts as a base to deprotonate the amine, facilitating its nucleophilic attack on CS₂ to form the dithiocarbamate. It also serves as the desulfurating agent in the subsequent elimination step.[11] An excess of CS₂ ensures complete conversion of the starting amine.

-

-

Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature for approximately 9 hours.

-

Observation: A pale yellow solid, the dithiocarbamate intermediate, may be observed precipitating from the solution.[11]

-

-

Workup - Part 1 (Isolation of Crude Product): After the reaction is complete (monitored by TLC or LC-MS), centrifuge the reaction mixture for 3 minutes at 6000 rpm to pellet any solids.

-

Workup - Part 2 (Concentration): Carefully collect the upper clear supernatant and concentrate it under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with petroleum ether to isolate the pure this compound.

Spectroscopic Characterization

While specific spectral data is proprietary to manufacturers, the structure of the molecule allows for a confident prediction of its key spectroscopic features.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature will be a very strong, sharp, and characteristic absorption band between 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group. Additional bands for aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching within the naphthalene ring will be observed in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct regions. A complex multiplet system in the aromatic region (approx. 7.0-8.5 ppm) will correspond to the six protons on the naphthalene ring. The cyclopropyl group will exhibit characteristic upfield signals, likely as multiplets between 0.5-1.5 ppm for the CH₂ protons and a distinct multiplet for the CH proton.

-

¹³C NMR: The spectrum will feature a unique signal for the isothiocyanate carbon, typically in the 125-140 ppm range. Multiple signals will be present in the aromatic region (120-150 ppm) for the naphthalene carbons, and upfield signals (approx. 5-15 ppm) will correspond to the cyclopropyl carbons.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be clearly visible at m/z = 225.3.

Chemical Reactivity and Applications

The synthetic value of this compound is rooted in the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is highly susceptible to nucleophilic attack by heteroatoms like nitrogen, oxygen, and sulfur.

Core Reactivity: Nucleophilic Addition

The primary reaction pathway involves the addition of a nucleophile (Nu-H) across the C=N double bond of the isothiocyanate, leading to the formation of a thiourea derivative (if the nucleophile is an amine), a thiocarbamate (if an alcohol), or a dithiocarbamate (if a thiol).

Caption: General reactivity of the isothiocyanate group with a nucleophile.

This reactivity is harnessed in its principal application as an intermediate in the synthesis of Lesinurad.[2][3] In this context, it reacts with the amino group of another heterocyclic intermediate to form the core structure of the final active pharmaceutical ingredient.

Safety and Handling

As with all isothiocyanates, this compound should be handled with care in a well-ventilated fume hood.

-

Toxicity: Preliminary data suggests moderate toxicity.[1]

-

Inhalation: May cause irritation to the respiratory system, with potential symptoms including coughing and shortness of breath.[1]

-

Skin Contact: Prolonged contact may lead to skin irritation and dermatitis.[1]

-

Eye Contact: Can cause severe eye irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. For operations that may generate dust or aerosols, a full-face respirator may be necessary.[13]

-

Storage: Store in a cool, dry, and well-closed container, protected from moisture and strong light or heat.[2][3]

Conclusion

This compound is a high-value synthetic intermediate with precisely defined physical and chemical properties. Its synthesis is well-understood, with modern protocols favoring safer, one-pot methods based on the dithiocarbamate pathway. The compound's reactivity is dominated by the electrophilic isothiocyanate group, making it an ideal precursor for constructing complex molecules, most notably in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

Wang, Y., et al. (2021). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Taylor & Francis Online. Available at: [Link]

-

Butler, R. N., et al. (1998). A new synthesis of aryl isothiocyanates: carbon disulfide as a dipolarophile. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Do, T., & D'Souza, M. J. (2023). Synthesis of Isothiocyanates: An Update. Molbank, 2023(2), M1623. Available at: [Link]

-

Wu, X., et al. (2013). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 9, 2349-2356. Available at: [Link]

-

Maoye Chemical. (n.d.). This compound CAS 878671-95-5. Maoye Chemical. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1H-Cyclopropa[b]naphthalenes via Trapping of o-Benzoquinodimethanes. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes. Google Patents.

-

Chemical-Suppliers. (n.d.). Naphthalene, 1-cyclopropyl-4-isothiocyanato- | CAS 878671-95-5. Chemical-Suppliers. Available at: [Link]

-

LookChem. (n.d.). NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- CAS#: 878671-95-5. LookChem. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. ResearchGate. Available at: [Link]

-

Moltus Research Laboratories Pvt. Ltd. (n.d.). 1-Cyclopropyl-4-Isothiocyanate Naphthalene. Moltus Research Laboratories. Available at: [Link]

-

Home Sunshine Pharma. (n.d.). Chemical Reagent Bloom Tech this compound CAS 878671-95-5. Home Sunshine Pharma. Available at: [Link]

-

ChemBK. (n.d.). 1-cyclopropylnaphthalene. ChemBK. Available at: [Link]

-

PubChem. (n.d.). Cyclopropyl isothiocyanate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide. Google Patents.

-

IndiaMART. (n.d.). 99% Powder 1-Cyclopropyl-4-Isothiocyanate Naphthalene. IndiaMART. Available at: [Link]

-

Jiangsu Yutian Pharmaceutical Co., Ltd. (n.d.). Naphthalene, 1-cyclopropyl-4-isothiocyanato-. Jiangsu Yutian Pharmaceutical. Available at: [Link]

-

PubChem. (n.d.). 4-Cyclopropylnaphthalen-1-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. af.hspchem.com [af.hspchem.com]

- 3. Chemical Reagent Bloom Tech this compound CAS 878671-95-5 [hsppharma.com]

- 4. Naphthalene, 1-cyclopropyl-4-isothiocyanato- | CAS 878671-95-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- CAS#: 878671-95-5 [amp.chemicalbook.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- | 878671-95-5 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-Cyclopropylnaphthalen-1-amine | C13H13N | CID 53482112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 13. echemi.com [echemi.com]

1-Cyclopropyl-4-isothiocyanatonaphthalene CAS number

An In-depth Technical Guide to 1-Cyclopropyl-4-isothiocyanatonaphthalene

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 878671-95-5), a key chemical intermediate in modern pharmaceutical synthesis. The document is structured to provide researchers, chemists, and drug development professionals with in-depth knowledge of its synthesis, properties, reactivity, and safe handling. We will explore both classical and novel synthetic methodologies, delve into the mechanistic underpinnings of these transformations, and contextualize the compound's importance through its principal application as a precursor to the gout therapeutic, Lesinurad. This guide emphasizes scientific integrity, providing detailed experimental protocols and robust safety information to ensure both reproducibility and user safety.

Introduction

This compound is an aromatic isothiocyanate, a class of organosulfur compounds characterized by the -N=C=S functional group. While isothiocyanates are found in nature and are known for their biological activities, this particular synthetic molecule has gained significant attention for its role as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its rigid naphthalene core, combined with the unique electronic and steric properties of the cyclopropyl group, makes it a valuable synthon.

The primary driver for the industrial and academic interest in this compound is its use as a key intermediate for Lesinurad.[3] The isothiocyanate moiety is a versatile electrophile, readily reacting with nucleophiles to form thioureas and other derivatives, which is a core transformation in the construction of the Lesinurad molecule. This guide will provide the foundational chemical knowledge required to work with and understand this important compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. These data are essential for its handling, characterization, and use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 878671-95-5 | [3][4] |

| Molecular Formula | C₁₄H₁₁NS | [4] |

| Molecular Weight | 225.31 g/mol | [4] |

| Appearance | White to off-white powder | [3] |

| Boiling Point | 394.6 ± 21.0 °C (Predicted) | [4] |

| Density | 1.21 g/cm³ (Predicted) | [4] |

| LogP | 4.45 | [3] |

| HS Code | 2929109000 | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached via several routes. The choice of method often balances factors such as starting material availability, scalability, and the avoidance of highly toxic reagents.

Route 1: From 4-Cyclopropylnaphthalen-1-amine with Thiophosgene

This is the most direct and classical method for converting a primary aromatic amine to an isothiocyanate.[5][6] The reaction proceeds by the nucleophilic attack of the amine onto the electrophilic carbon of thiophosgene (CSCl₂).

Mechanism: The reaction begins with the primary amine (4-cyclopropylnaphthalen-1-amine) attacking the thiophosgene. This is followed by the elimination of two molecules of hydrogen chloride (HCl), typically scavenged by a base (e.g., NaHCO₃, triethylamine), to yield the final isothiocyanate product.[5] The use of a biphasic system (e.g., chloroform and aqueous sodium bicarbonate) is common to trap the HCl byproduct in the aqueous phase, driving the reaction to completion.[6]

Causality Behind Experimental Choices:

-

Thiophosgene (CSCl₂): A highly reactive thiocarbonyl compound that serves as an efficient source of the "C=S" moiety.[7] Its high reactivity, however, is matched by its high toxicity.[8][9]

-

Base (e.g., NaHCO₃, Et₃N): Essential for neutralizing the HCl generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent (e.g., Chloroform, Toluene): An inert solvent is required to dissolve the starting materials. A two-phase system is often preferred for easy separation of the acidic byproduct.[6]

Caption: Synthesis of the target compound via thiophosgenation.

Route 2: Thiophosgene-Free Synthesis

Given the extreme toxicity of thiophosgene, alternative methods are highly desirable, especially for industrial-scale production.[10] A patented method describes a three-step synthesis starting from 4-cyclopropyl-1-naphthaldehyde.[11]

-

Oximation: The starting aldehyde is reacted with a hydroxylamine derivative (e.g., hydroxylamine hydrochloride) to form the corresponding oxime.

-

Halogenation: The oxime is then treated with a halogenating agent, such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), to produce an intermediate halo-oxime.

-

Vulcanization: The final step involves reacting the halo-oxime with a sulfur source to generate the isothiocyanate.

Causality Behind Experimental Choices: This route systematically builds the required functionality while avoiding hazardous reagents like thiophosgene. It represents a "greener" and safer, albeit longer, synthetic pathway. The choice of reagents in each step is dictated by standard organic transformations for converting aldehydes to isothiocyanates.[11]

Synthesis of the Precursor: 1-Cyclopropylnaphthalene

The core structure, 1-cyclopropylnaphthalene (CAS: 25033-19-6), is typically synthesized via a palladium-catalyzed Suzuki cross-coupling reaction.[12][13][14] This powerful C-C bond-forming reaction couples an aryl halide (1-bromonaphthalene) with an organoboron reagent (cyclopropylboronic acid).

Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.

-

Transmetalation: The cyclopropyl group is transferred from the boron atom to the palladium center, a step that requires activation by a base.[13]

-

Reductive Elimination: The desired 1-cyclopropylnaphthalene is expelled from the palladium complex, regenerating the Pd(0) catalyst.[14]

Chemical Reactivity and Application in Lesinurad Synthesis

The synthetic utility of this compound is centered on the electrophilic nature of the central carbon atom in the -N=C=S group. It readily undergoes addition reactions with a wide range of nucleophiles.

Application: In the synthesis of Lesinurad, the isothiocyanate is reacted with an appropriate amine nucleophile. This reaction forms a thiourea linkage, which is a central structural motif in the final drug molecule. This step exemplifies the compound's role as a critical building block.

Caption: Role as a key intermediate in drug synthesis.

Experimental Protocol: Synthesis from 4-Cyclopropylnaphthalen-1-amine

This protocol describes a representative lab-scale synthesis using the thiophosgene method. Extreme caution is required when handling thiophosgene. [9][15]

Materials:

-

4-Cyclopropylnaphthalen-1-amine (1.0 eq)

-

Thiophosgene (1.1 - 1.3 eq)[6]

-

Chloroform (or Dichloromethane)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

-

Dissolution: Dissolve 4-cyclopropylnaphthalen-1-amine (1.0 eq) in chloroform. Add an equal volume of saturated aqueous sodium bicarbonate solution to create a biphasic mixture.

-

Cooling: Cool the stirred mixture to 0 °C using an ice bath.

-

Thiophosgene Addition: Dissolve thiophosgene (1.1 eq) in a small amount of chloroform and add it to the addition funnel. Add the thiophosgene solution dropwise to the cooled, vigorously stirred reaction mixture over 30 minutes. CAUTION: Thiophosgene is highly toxic and corrosive. [8]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Trustworthiness: Safety and Handling

The handling of this compound and its synthetic precursors requires strict adherence to safety protocols.

-

This compound: Isothiocyanates, in general, are lachrymators and skin/respiratory irritants.[10] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[16]

-

Thiophosgene (CSCl₂): This reagent is highly toxic, corrosive, and a lachrymator .[8][9] It is fatal if inhaled or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. A dedicated quenching solution (e.g., dilute sodium hydroxide) should be readily available to neutralize any spills and decontaminate glassware. Refer to the specific Safety Data Sheet (SDS) before use.[9][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory when handling thiophosgene.[16]

-

Hand Protection: Use heavy-duty nitrile or neoprene gloves. Double-gloving is recommended.[16]

-

Respiratory Protection: Work exclusively in a fume hood. For emergencies, a self-contained breathing apparatus (SCBA) is required.[9]

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

Conclusion

This compound is a specialized but highly significant chemical intermediate. Its value is intrinsically linked to its role in the efficient synthesis of the pharmaceutical agent Lesinurad. This guide has detailed its chemical properties, outlined robust synthetic routes, and provided a framework for its practical application. Understanding the chemistry of this molecule, from the palladium-catalyzed formation of its core to the versatile reactivity of its isothiocyanate group, is key to its effective use. Critically, a profound respect for the hazards associated with its synthesis, particularly when using thiophosgene, is paramount for ensuring a safe and successful research and development environment.

References

-

Sharma, S. (n.d.). Thiophosgene in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]

-

Tan, W. R., et al. (2021). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐Cyclopropa[b]naphthalenes via Trapping of o‐Benzoquinodimethanes. Retrieved from [Link]

-

PubChem. (n.d.). Thiophosgene. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). EP3112334A1 - Process for manufacturing 1-cyclopropyl-naphthalenes.

-

ResearchGate. (n.d.). Synthesis of 1-Arylnaphthalenes from Cyclopropyl Ketones. Retrieved from [Link]

-

Li, A. Y. (n.d.). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Retrieved from [Link]

-

Adonin, N. Y., et al. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]

-

Zhang, Y., et al. (2006). Are isothiocyanates potential anti-cancer drugs? PMC. PubMed Central. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Chemical Reagent Bloom Tech this compound CAS 878671-95-5. Retrieved from [Link]

-

TradeIndia. (2023). Thiophosgene - React with Water to Develop Carbon Disulfide. Retrieved from [Link]

- Google Patents. (n.d.). CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide.

-

Yoshida, H., et al. (n.d.). Direct Suzuki–Miyaura Coupling of Naphthalene-1,8-diaminato (dan)- Substituted Cyclopropylboron Compounds. ChemRxiv. Retrieved from [Link]

-

Isabell, J., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances. Retrieved from [Link]

-

ChemBK. (n.d.). 1-cyclopropylnaphthalene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The scope of aryl isothiocyanates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. RSC Publishing. Retrieved from [Link]

-

The Sarpong Group. (2016). Acutely Toxic Chemicals (ATCs). Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate. Retrieved from [Link]

- Google Patents. (n.d.). US3637788A - Process for producing isothiocyanates.

-

ResearchGate. (2016). Mild conversion of primary amine to isothiocyanate?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Moltus Research Laboratories Pvt. Ltd. (n.d.). 1-Cyclopropyl-4-Isothiocyanate Naphthalene. Retrieved from [Link]

-

de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC. NIH. Retrieved from [Link]

-

PubChem. (n.d.). 4-Cyclopropylnaphthalen-1-amine. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthionic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4836959A - Process for the preparation of 1-aminonaphthalene-2,4,7-trisulphonic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Reagent Bloom Tech this compound CAS 878671-95-5 [hsppharma.com]

- 4. NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- | 878671-95-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thiophosgene - Wikipedia [en.wikipedia.org]

- 8. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 11. CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide - Google Patents [patents.google.com]

- 12. audreyli.com [audreyli.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sarponggroup.com [sarponggroup.com]

The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The cyclopropyl group, the smallest of the carbocycles, has transcended its role as a mere structural curiosity to become a cornerstone of modern medicinal chemistry. Its unique combination of rigidity, electronic character, and metabolic stability makes it a powerful tool for optimizing drug candidates. In the last decade alone, 18 new chemical entities containing a cyclopropyl group were approved by the FDA, a testament to its value in addressing common challenges in drug discovery such as potency, selectivity, and pharmacokinetics.[1] This guide provides a comprehensive overview of the strategic application of the cyclopropyl moiety, delving into its fundamental physicochemical properties, its role as a versatile bioisostere, its profound impact on metabolic stability, and key synthetic strategies for its incorporation. Through detailed explanations, practical protocols, and illustrative case studies, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this remarkable functional group.

The Unique Physicochemical Properties of the Cyclopropyl Group

The utility of the cyclopropyl ring in drug design stems from a unique confluence of steric and electronic properties that distinguish it from other small alkyl groups.[2] Understanding these fundamentals is critical to rationally applying it in lead optimization.

Conformational Rigidity and Pre-organization

Unlike flexible acyclic fragments such as isopropyl or tert-butyl groups, the three carbon atoms of the cyclopropyl ring are coplanar and conformationally locked.[1][2] This rigidity is a significant advantage in drug design. By incorporating a cyclopropyl group, medicinal chemists can lock a portion of a molecule into a specific, desired conformation.[3]

Causality: This "pre-organization" can significantly enhance binding affinity to a biological target.[3][4] Flexible molecules must pay an entropic penalty upon binding as they lose rotational and translational freedom. A rigid molecule has already paid a portion of this penalty, leading to a more favorable Gibbs free energy of binding (ΔG).[2][4] This principle is often exploited to improve potency and selectivity, as the rigid conformation can be tailored to fit precisely into a well-defined binding pocket, minimizing undesirable interactions with off-targets.[2][3][4] For instance, the presence of a spiro-cyclopropane adjacent to a six-membered ring can surprisingly force larger substituents, like isopropyl and tert-butyl, into an axial orientation, a powerful tool for influencing molecular shape.[5][6]

Unique Electronic Character: The Walsh Orbital Model

Despite being a saturated alkane, the cyclopropyl ring exhibits electronic properties more akin to an alkene.[1][2][7] This is due to the severe angle strain (C-C-C bond angles of 60°) which forces the carbon-carbon sigma bonds to be formed from poorly overlapping sp³-hybridized orbitals.[8] The result is a set of "bent" or "banana" bonds with significant p-character that lie outside the internuclear axis.[9][10]

The Walsh model provides a more sophisticated explanation, describing the bonding in terms of a basis set of sp²-hybridized orbitals on each CH₂ group.[10][11][12][13] This model predicts a set of three molecular orbitals for the C-C framework: one low-energy orbital derived from in-phase overlap of sp² orbitals directed toward the ring's center, and a pair of degenerate, higher-energy occupied molecular orbitals (HOMOs) with significant p-character.[10][11][14]

These high-energy, p-like orbitals can participate in conjugation with adjacent π-systems (like aromatic rings or double bonds) and empty p-orbitals (like carbocations), influencing the molecule's electronics and reactivity.[10][14][15]

Caption: Simplified Walsh orbital diagram for cyclopropane's C-C framework.

Lipophilicity

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropyl group is often used to modulate lipophilicity. It is generally considered more lipophilic than a hydrogen atom but less lipophilic than an isopropyl or a gem-dimethyl group.

Expert Insight: Replacing a gem-dimethyl group with a spiro-cyclopropane is a common strategy to subtly decrease lipophilicity while maintaining or increasing steric bulk.[16][17] This can be advantageous for improving aqueous solubility or reducing non-specific hydrophobic binding.

| Group | Hansch π-value (Lipophilicity Contribution) |

| Isopropyl | 1.53 |

| Cyclopropyl | 1.14 |

| tert-Butyl | 1.98 |

| Data sourced from multiple references.[16][18] |

The Cyclopropyl Group as a Versatile Bioisostere

Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of lead optimization. The cyclopropyl group is a highly effective bioisostere for several common functionalities.[19][20]

Caption: Common bioisosteric replacements involving the cyclopropyl group.

-

Replacement for gem-Dimethyl Groups: As mentioned, a spiro-cyclopropane can effectively mimic the steric profile of a gem-dimethyl group.[17] This substitution is often employed to block metabolic oxidation at a methylene carbon, a common metabolic soft spot. The cyclopropyl group is significantly more resistant to cytochrome P450 (CYP) mediated oxidation.[21]

-

Replacement for Alkenes: The cyclopropyl ring can serve as a saturated, three-dimensional mimic of an alkene.[19] It preserves the relative positioning of substituents while eliminating the potential metabolic liabilities and reactivity associated with a carbon-carbon double bond. Its unique electronic character allows it to mimic the conjugating ability of an alkene to some extent.[19]

-

Replacement for Carbonyl Groups: A cyclopropanol or cyclopropylamine can act as a masked or bioisosteric replacement for a carbonyl group or an amide. This strategy can be used to improve metabolic stability, increase membrane permeability by reducing polarity, and alter hydrogen bonding patterns.[22]

Impact on Pharmacokinetics and Metabolic Stability

One of the most compelling reasons to incorporate a cyclopropyl group is to enhance a drug's metabolic stability and overall pharmacokinetic profile.[2][3][4][23]

Blocking Oxidative Metabolism

The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes, with a higher bond dissociation energy.[1][2][4][21] This makes them less susceptible to hydrogen atom abstraction, the rate-limiting step in many CYP-mediated oxidation reactions.[21]

Causality: By strategically placing a cyclopropyl group at a known metabolic "soft spot," chemists can effectively shield the molecule from degradation. This leads to a longer in vivo half-life, reduced clearance, and potentially lower patient dosing.[2][3][21] The statin drug Pitavastatin is a classic example, where a cyclopropyl group successfully diverts metabolism away from the problematic CYP3A4 pathway, reducing the risk of drug-drug interactions.[21]

Cautionary Notes: Potential for Bioactivation

While generally stable, the cyclopropyl group is not metabolically inert. In certain contexts, particularly when attached directly to an amine (cyclopropylamine), it can be susceptible to oxidative metabolism.[21] This can sometimes lead to ring-opening and the formation of reactive intermediates capable of forming covalent adducts with proteins, a potential source of toxicity.[21] The hepatotoxicity associated with the antibiotic Trovafloxacin has been linked to the CYP-mediated oxidation of its cyclopropylamine moiety.[21]

Trustworthiness: It is crucial for drug development teams to experimentally evaluate the metabolic fate of any cyclopropyl-containing candidate. Standard in vitro assays using liver microsomes or hepatocytes are essential to identify any potential bioactivation pathways early in the discovery process.[21]

Synthetic Strategies for Incorporation

The widespread use of the cyclopropyl group has been enabled by the development of robust and scalable synthetic methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. It typically involves the use of diiodomethane (CH₂I₂) and a zinc-copper couple to generate a zinc carbenoid intermediate.[24]

Experimental Protocol: Furukawa Modification

The Furukawa modification, using diethylzinc (Et₂Zn) instead of the Zn-Cu couple, is often higher-yielding and more reproducible.[24]

-

Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting alkene (1.0 equiv) in a dry, aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add diethylzinc (1.1 equiv, typically as a 1.0 M solution in hexanes) dropwise to the stirred solution.

-

Carbenoid Formation: Add diiodomethane (1.1 equiv) dropwise. The solution may become cloudy.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

-

Quench: Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Transition Metal-Catalyzed Cyclopropanation

Modern methods often employ transition metal catalysts (e.g., Rh, Cu, Co) to decompose diazo compounds, generating a metal carbene that then reacts with an alkene.[25][26] These methods offer excellent control over stereochemistry and are compatible with a wide range of functional groups.[27]

Case Studies: The Cyclopropyl Group in Marketed Drugs

The successful application of the cyclopropyl group is best illustrated by its presence in numerous marketed drugs across various therapeutic areas.[28][29]

| Drug | Therapeutic Area | Role of the Cyclopropyl Group |

| Simeprevir | Hepatitis C | The cyclopropyl sulfonamide moiety provides conformational rigidity, orienting key binding groups for optimal interaction with the NS3/4A protease active site. |

| Prasugrel | Antiplatelet | Acts as a rigid linker, contributing to the overall shape of the molecule required for binding to the P2Y₁₂ receptor. |

| Ciprofloxacin | Antibiotic | The N-cyclopropyl group enhances potency and improves the pharmacokinetic profile, including better penetration into bacterial cells. |

| Abacavir | HIV/AIDS | The cyclopropylamine portion is critical for its mechanism of action as a nucleoside reverse transcriptase inhibitor. |

Conclusion and Future Outlook

The cyclopropyl group is a small but powerful motif that addresses multiple challenges in drug discovery, including potency, selectivity, metabolic stability, and solubility.[2][4][23] Its ability to act as a conformationally rigid scaffold and a metabolically robust bioisostere has cemented its place in the medicinal chemist's toolbox.[3][19] As synthetic methodologies become more sophisticated, allowing for the precise and efficient installation of highly functionalized cyclopropane rings, we can expect to see even more innovative applications of this versatile fragment in the next generation of therapeutics. The continued exploration of its unique stereoelectronic properties promises to unlock new strategies for designing safer and more effective medicines.[9]

References

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PubMed. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

-

PMC. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

-

ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. [Link]

-

PMC. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

-

RSC Publishing. Driving tert-butyl axial: the surprising cyclopropyl effect. [Link]

-

Domainex. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

-

ResearchGate. Comparison of lipophilicities between the linear alkyl, isopropyl,... [Link]

-

ResearchGate. Commonly used methods for cyclopropanation reactions. [Link]

-

YouTube. IE Organic Lecture 10.3 - The MOs of Cyclopropane. [Link]

-

University of Wisconsin-Platteville. Walsh Cyclopropane Molecular Orbitals. [Link]

-

ACS Publications. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

PubMed. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

PMC. Put a ring on it: application of small aliphatic rings in medicinal chemistry. [Link]

-

ResearchGate. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

-

Drug Hunter. A Non-Nitrogen Containing Morpholine Isostere. [Link]

-

University of Wisconsin-La Crosse. Cyclopropane. [Link]

-

PubMed. The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. [Link]

-

Nature. Walsh Cyclopropane: Nature 159, 712-3 (1947). [Link]

-

ResearchGate. Proposed bonding models for cyclopropane. a) The bonding model of Walsh... [Link]

-

Chemistry World. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

-

CrystEngComm. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. [Link]

-

Semantic Scholar. [PDF] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. [Link]

-

YouTube. Cyclopropane: a functional carbon group. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 6. Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation | Research | Chemistry World [chemistryworld.com]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. | Semantic Scholar [semanticscholar.org]

- 8. longdom.org [longdom.org]

- 9. nbinno.com [nbinno.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. Walsh Cyclopropane: Nature 159, 712-3 (1947) [homepages.bluffton.edu]

- 13. researchgate.net [researchgate.net]

- 14. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 15. drughunter.com [drughunter.com]

- 16. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. enamine.net [enamine.net]

- 21. hyphadiscovery.com [hyphadiscovery.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. mdpi.com [mdpi.com]

- 25. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Cyclopropane synthesis [organic-chemistry.org]

- 28. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

Unlocking New Frontiers in Biochemistry: A Technical Guide to the Potential Applications of 1-Cyclopropyl-4-isothiocyanatonaphthalene

Foreword: Charting a Course for Novel Biochemical Probes

In the dynamic landscape of biochemistry and drug discovery, the exploration of novel molecular entities with the potential to modulate biological systems is paramount. This technical guide delves into the untapped potential of 1-cyclopropyl-4-isothiocyanatonaphthalene, a molecule currently recognized primarily as a synthetic intermediate. By dissecting its constituent chemical features—the reactive isothiocyanate group and the polycyclic naphthalene scaffold—we can extrapolate from the rich body of research on analogous compounds to illuminate a path forward for its application as a sophisticated biochemical tool. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a theoretical framework and a practical roadmap for investigating the biochemical utility of this promising, yet under-explored, compound.

Introduction to this compound: Beyond a Synthetic Intermediate

This compound is a chemical compound with the CAS number 878671-95-5.[1] It is characterized by a naphthalene ring system substituted with a cyclopropyl group at the 1-position and a highly reactive isothiocyanate (-N=C=S) group at the 4-position. To date, its primary documented application is as an intermediate in the synthesis of Lesinurad, a URAT1 inhibitor used for the treatment of hyperuricemia associated with gout.[1][2]

However, the intrinsic chemical properties of its functional groups suggest a far broader potential in the realm of biochemistry. The isothiocyanate moiety is a well-established electrophile known for its ability to form covalent bonds with nucleophilic residues in proteins, while the naphthalene core provides a rigid, lipophilic scaffold that can influence target binding and cellular uptake.

| Chemical and Physical Properties | |

| CAS Number | 878671-95-5[1] |

| Molecular Formula | C14H11NS |

| Molecular Weight | 225.31 g/mol [2] |

| Appearance | White to off-white powder[1][2] |

| Boiling Point | 394.6°C at 760 mmHg[1][2] |

| Flash Point | 205.8°C[1][2] |

| Density | 1.2 g/cm³[1][2] |

The Isothiocyanate Functional Group: A Gateway to Covalent Modification

The isothiocyanate group is the cornerstone of the biochemical potential of this compound. Isothiocyanates are renowned for their presence in cruciferous vegetables and their associated health benefits, including potent anticancer properties.[3][4][5]

Mechanism of Action: Covalent Inhibition

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amino acid residues within proteins.[3] This results in the formation of a stable covalent bond, a mechanism known as covalent inhibition.[6][7][8][9][10] The most common targets for this reaction are the thiol groups of cysteine residues, although reactions with other nucleophilic residues like lysine are also possible.[8][11]

Caption: Covalent modification of a protein by an isothiocyanate.

This irreversible or slowly reversible binding can lead to the potent and sustained inhibition of protein function.[8] The specificity of this interaction is not solely dependent on the reactivity of the isothiocyanate but also on the non-covalent interactions between the rest of the molecule (the naphthalene and cyclopropyl groups) and the target protein, which position the "warhead" for covalent modification.[8]

Known Biological Effects of Isothiocyanates

A wealth of research on naturally occurring and synthetic isothiocyanates has demonstrated their profound effects on cellular processes:

-

Anticancer Activity: Isothiocyanates like sulforaphane and phenethyl isothiocyanate (PEITC) exhibit potent anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting the proliferation of cancer cells.[3][4][5][12][13][14]

-

Enzyme Inhibition: They are known to inhibit a variety of enzymes, including cytochrome P450s, which are involved in carcinogen metabolism, and histone deacetylases (HDACs), which play a role in epigenetic regulation.[4][11]

-

Modulation of Signaling Pathways: Isothiocyanates can influence key signaling pathways such as the Nrf2, MAPK, and NF-κB pathways, which are involved in antioxidant defense, cell proliferation, and inflammation.[4]

-

Inhibition of Deubiquitinating Enzymes (DUBs): Some isothiocyanates have been shown to inhibit proteasomal cysteine deubiquitinases like USP14 and UCHL5, leading to an accumulation of ubiquitinated proteins and subsequent apoptosis.[3][12]

Potential Biochemical Applications and Research Directions

Based on the established biochemistry of isothiocyanates and the unique structural features of this compound, several promising avenues for research and application can be proposed.

As a Covalent Probe for Target Identification

The ability of this compound to form covalent adducts makes it an excellent candidate for use as a chemical probe in proteomics-based target identification studies.[15]

Experimental Workflow: Target Identification using Chemical Proteomics

-

Synthesis of an Alkyne- or Azide-Tagged Probe: A derivative of this compound containing a bioorthogonal handle (e.g., a terminal alkyne or azide) would be synthesized.

-

Cellular Treatment and Lysis: Cancer cell lines of interest would be treated with the tagged probe. After incubation, the cells are lysed to release the cellular proteins.

-

Click Chemistry-Mediated Biotinylation: The alkyne- or azide-tagged protein adducts are then conjugated to a reporter molecule, such as biotin, via a click chemistry reaction.

-

Affinity Purification: The biotinylated proteins are captured and enriched using streptavidin-coated beads.

-

On-Bead Digestion and Mass Spectrometry: The enriched proteins are digested into peptides, which are then identified and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis and Target Validation: Potential protein targets are identified by comparing the results from probe-treated and control samples. Subsequent validation experiments, such as Western blotting and enzymatic assays, are then performed.

Caption: Workflow for target identification using a chemical probe.

As a Potential Anticancer Agent

Given the well-documented anticancer properties of isothiocyanates, this compound warrants investigation as a potential therapeutic agent.[5][13][14] The lipophilic naphthalene scaffold may enhance cell permeability, while the cyclopropyl group could influence binding selectivity.

Proposed In Vitro Antitumor Activity Screening

| Assay | Purpose | Cell Lines | Endpoint |

| MTT/MTS Assay | To assess cell viability and determine IC50 values. | Panel of cancer cell lines (e.g., breast, lung, prostate). | Colorimetric measurement of cell proliferation. |

| Flow Cytometry (Annexin V/PI Staining) | To quantify apoptosis induction. | Selected sensitive cell lines. | Percentage of apoptotic and necrotic cells. |

| Flow Cytometry (Cell Cycle Analysis) | To determine effects on cell cycle progression. | Selected sensitive cell lines. | Distribution of cells in G1, S, and G2/M phases. |

| Western Blot Analysis | To investigate effects on key signaling proteins. | Selected sensitive cell lines. | Levels of proteins involved in apoptosis (e.g., caspases, PARP) and cell cycle regulation. |

As an Inhibitor of Deubiquitinating Enzymes (DUBs)

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. DUBs are attractive therapeutic targets, and isothiocyanates have been identified as inhibitors of certain DUBs.[3][12]

Protocol for In Vitro DUB Inhibition Assay

-

Recombinant DUB Expression and Purification: Express and purify recombinant DUBs of interest (e.g., USP9x, UCH37).

-

Fluorogenic Substrate Assay: In a microplate format, incubate the recombinant DUB with a fluorogenic ubiquitin substrate (e.g., Ub-AMC) in the presence of varying concentrations of this compound.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the DUB.

-

IC50 Determination: Calculate the concentration of the compound required to inhibit 50% of the DUB activity.

-

Cell-Based Validation: Treat cells with the compound and measure the accumulation of ubiquitinated proteins by Western blotting.

Future Perspectives and Conclusion

This compound stands at the intersection of known reactivity and unexplored potential. While its current role is confined to chemical synthesis, the principles of medicinal chemistry and chemical biology strongly suggest its promise as a valuable tool for biochemical research and a starting point for drug discovery efforts. The cyclopropyl and naphthalene moieties may confer unique properties of selectivity and potency that distinguish it from other studied isothiocyanates.

The experimental frameworks outlined in this guide provide a clear and actionable strategy for elucidating the biochemical applications of this compound. Through systematic investigation, the scientific community can unlock the full potential of this compound, potentially leading to the discovery of novel biological targets, the development of new therapeutic agents, and a deeper understanding of complex cellular processes.

References

- Bloom Tech Chemical Reagent. (n.d.). This compound CAS 878671-95-5.

-

Zhou, Y., et al. (2018). Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells. Molecules, 23(10), 2469. [Link]

-

Mi, L., et al. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Molecular Nutrition & Food Research, 55(9), 1334-1347. [Link]

- Creative Biogene. (n.d.). Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds.

-

Kapuria, V., et al. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer Research, 75(8), 1735-1746. [Link]

-

Xiao, D., et al. (2010). Identification of Potential Protein Targets of Isothiocyanates by Proteomics. Journal of Proteome Research, 9(1), 331-342. [Link]

- Moltus Research Laboratories Pvt. Ltd. (n.d.). 1-Cyclopropyl-4-Isothiocyanate Naphthalene.

-

Malerba, P., et al. (2012). Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality. European Journal of Medicinal Chemistry, 48, 124-131. [Link]

- Jiangsu Yutian Pharmaceutical Co., Ltd. (n.d.). Naphthalene, 1-cyclopropyl-4-isothiocyanato-.

- Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). Buy this compound.

-

Zhang, Y., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 14, 1257018. [Link]

-

Nicolaou, K. C., et al. (2001). Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. Chembiochem, 2(1), 69-75. [Link]

-

El-Faham, A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Molecules, 27(11), 3615. [Link]

-

Tang, L., & Zhang, Y. (2001). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 1(1), 77-85. [Link]

- Sol Pharma. (n.d.). This compound CAS 878671-95-5.

- ChemicalBook. (n.d.). NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- | 878671-95-5.

-

Ward, R. A., & Fawell, S. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. [Link]

-

Al-Zoubi, R. M., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16(6), 2677-2696. [Link]

-

Chen, H., et al. (2023). A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets. ChemRxiv. [Link]

-

The Thought Emporium. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. [Video]. YouTube. [Link]

-

Ward, R. A., & Fawell, S. (2023). Covalent inhibition by a natural product-inspired latent electrophile. bioRxiv. [Link]

-

Ward, R. A., et al. (2023). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. Journal of the American Chemical Society, 145(20), 11150-11162. [Link]

Sources

- 1. Chemical Reagent Bloom Tech this compound CAS 878671-95-5 [hsppharma.com]

- 2. hspchem.com [hspchem.com]

- 3. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

- 5. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 6. biorxiv.org [biorxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. m.youtube.com [m.youtube.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Covalent Inhibition by a Natural Product-Inspired Latent Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Design, synthesis and biological evaluation of new naphtalene diimides bearing isothiocyanate functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Identification of Potential Protein Targets of Isothiocyanates by Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Cyclopropyl-4-isothiocyanatonaphthalene: Commercial Availability, Procurement, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 1-Cyclopropyl-4-isothiocyanatonaphthalene, a key intermediate in the synthesis of the gout therapeutic, Lesinurad. We delve into the commercial landscape for this compound, offering a detailed overview of its availability, typical specifications, and a list of current suppliers. Beyond simple procurement, this guide offers insights into the synthetic chemistry underpinning its production, providing valuable context for researchers in medicinal chemistry and process development. Safety protocols and handling considerations are also addressed, ensuring a comprehensive resource for laboratory and industrial applications.

Introduction and Chemical Identity

This compound is a specialized naphthalene derivative characterized by a cyclopropyl group at the 1-position and an isothiocyanate functional group at the 4-position. Its primary significance in the pharmaceutical industry lies in its role as a crucial building block for the synthesis of Lesinurad.[1][2][3] The isothiocyanate group is a versatile handle for introducing a thiourea linkage, a common pharmacophore in drug candidates.

The compound is identified by the CAS Number 878671-95-5 .[4][5][6] Its molecular formula is C₁₄H₁₁NS, corresponding to a molecular weight of 225.31 g/mol .[4][6]

Key Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| CAS Number | 878671-95-5 | [4][5] |

| Molecular Formula | C₁₄H₁₁NS | [4][7] |

| Molecular Weight | 225.31 g/mol | [5][6][7] |

| Appearance | White to off-white powder | [2][3] |

| Purity | ≥99.0% (typical) | [2][3][5] |

| Boiling Point | 394.6 ± 21.0 °C (Predicted) | [7][8] |

| Density | 1.21 g/cm³ (Predicted) | [7][8] |

| Flash Point | 205.8 °C (Predicted) | [2][3] |

| Refractive Index | 1.675 (Predicted) | [2][3] |

| LogP | 4.45150 | [2][3] |

Commercial Availability and Procurement

This compound is commercially available from a range of suppliers, primarily those specializing in pharmaceutical intermediates and fine chemicals. The compound is typically offered for research and development purposes, with some suppliers indicating they have mature, scalable manufacturing processes.[1][2]

Representative Commercial Suppliers

The following table lists several companies that have been identified as suppliers of this compound. It is crucial for researchers to contact these suppliers directly to obtain the most current information on availability, pricing, purity, and lead times.

| Supplier | Location | Notes |

| Moltus Research Laboratories Pvt. Ltd. | Palghar, India | Lists the product as in stock with 99-100% purity.[5][9] |

| Dayang Chem (Hangzhou) Co., Ltd. | Hangzhou, China | A manufactory with synthesis capacity from 1 liter to 3000 liters.[4][10] |

| ChemicalBook | Global | A platform listing multiple suppliers such as Adamas Reagent, Ltd. and AstaTech (Chengdu) Pharma. Co., Ltd.[7] |

| Inicio Sol Farmacéutica | N/A | Provides detailed chemical properties and states the product is in stock.[1] |

| Home Sunshine Pharma | N/A | Mentions mature technology, stable output, and quality assurance.[2] |

| Other Suppliers | Various | Additional suppliers include Salsbury Chemicals, Inc., Aozeal Certified Standards (AOCS), Inc., Capot Chemical Co., Ltd., and others.[4] |

Procurement Workflow: A Step-by-Step Guide

Acquiring specialized chemical intermediates like this compound involves a structured process to ensure compliance, quality, and timely delivery.

Caption: A typical workflow for the procurement of a specialized chemical intermediate.

Experimental Protocol: In-House Quality Control Verification

Upon receipt, it is imperative to verify the identity and purity of the material, even when a supplier's Certificate of Analysis is provided.

-

Sample Preparation : Dissolve a small, accurately weighed sample (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or in a high-purity solvent (e.g., acetonitrile) for HPLC analysis.

-

¹H NMR Spectroscopy : Acquire a proton NMR spectrum. The spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons of the naphthalene ring system and the aliphatic protons of the cyclopropyl group.

-

Mass Spectrometry : Obtain a mass spectrum (e.g., via LC-MS or direct infusion ESI-MS). The spectrum should display a prominent ion corresponding to the molecular weight of the compound (m/z = 225.31 for [M]⁺ or 226.32 for [M+H]⁺).

-

HPLC Analysis : Develop an appropriate HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient) to assess the purity of the compound. The main peak should account for ≥99.0% of the total integrated peak area.

Synthetic Route and Mechanistic Considerations

Understanding the synthesis of this compound is valuable for assessing potential impurities and for researchers who may wish to synthesize it in-house. A common method involves the reaction of the corresponding amine (4-cyclopropyl-1-naphthylamine) with a thiocarbonylating agent.

A patent discloses a method that avoids the use of highly toxic thiophosgene.[11] This process starts from 4-cyclopropyl-1-naphthaldehyde and proceeds through a three-step reaction involving oximation, halogenation, and vulcanization.[11]

Conceptual Synthesis Workflow

The diagram below illustrates a generalized synthetic pathway, highlighting the key transformations.

Caption: A patented synthetic pathway from naphthaldehyde to the target isothiocyanate.

This method is advantageous due to its avoidance of highly toxic reagents like thiophosgene, thereby improving the safety and environmental profile of the synthesis.[11] The choice of halogenation reagent (e.g., N-chlorosuccinimide or N-bromosuccinimide) in step 2 can influence the reactivity of the subsequent vulcanization step.[11]

Safety, Handling, and Storage

Key Safety Considerations:

-

Toxicity : Isothiocyanates as a class can be toxic if inhaled or ingested and may cause skin and eye irritation. The related compound, Cyclopropyl isothiocyanate, is classified as acutely toxic and corrosive.

-

Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields.

-

Extinguishing Media : For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam.[12]

-

Storage : Store in a cool, dry, and well-closed container, away from moisture and strong light or heat.[1][2][3] Isothiocyanates can be moisture-sensitive, leading to decomposition. Storage at 2-8°C is recommended for the related compound Cyclopropyl isothiocyanate.

It is mandatory to obtain and review the specific Safety Data Sheet from the supplier before handling this chemical.

Conclusion

This compound is a readily available, high-value intermediate for pharmaceutical research and development, particularly for the synthesis of Lesinurad. A diverse range of suppliers offers this compound, and a systematic procurement process is essential to ensure quality and regulatory compliance. The availability of a safer, patented synthetic route avoiding thiophosgene represents a significant advancement in its production. As with all specialized chemical reagents, strict adherence to safety and handling protocols is paramount to ensure the well-being of laboratory personnel.

References

-

Naphthalene, 1-cyclopropyl-4-isothiocyanato- | CAS 878671-95-5. (n.d.). Chemical-Suppliers. Retrieved January 10, 2026, from [Link]

-

99% Powder 1-Cyclopropyl-4-Isothiocyanate Naphthalene. (n.d.). IndiaMART. Retrieved January 10, 2026, from [Link]

-

CAS号:878671-95-5-NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO-. (n.d.). Chemsrc.com. Retrieved January 10, 2026, from [Link]

-

Naphthalene, 1-cyclopropyl-4-isothiocyanato-. (n.d.). Jiangsu Yutian Pharmaceutical Co., Ltd. Retrieved January 10, 2026, from [Link]

-

This compound CAS 878671-95-5. (n.d.). Inicio Sol Farmacéutica. Retrieved January 10, 2026, from [Link]

-

1-Cyclopropyl-4-Isothiocyanate Naphthalene. (n.d.). Moltus Research Laboratories Pvt. Ltd. Retrieved January 10, 2026, from [Link]

-

Chemical Reagent Bloom Tech this compound CAS 878671-95-5. (n.d.). Home Sunshine Pharma. Retrieved January 10, 2026, from [Link]

-

This compound CAS 878671-95-5. (n.d.). ZS-CHEM. Retrieved January 10, 2026, from [Link]

- CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide. (n.d.). Google Patents.

Sources

- 1. hspchem.com [hspchem.com]

- 2. Chemical Reagent Bloom Tech this compound CAS 878671-95-5 [hsppharma.com]

- 3. af.hspchem.com [af.hspchem.com]

- 4. Naphthalene, 1-cyclopropyl-4-isothiocyanato- | CAS 878671-95-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. indiamart.com [indiamart.com]

- 6. CAS号:878671-95-5-NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- - this compound-科华智慧 [kehuaai.com]

- 7. NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- | 878671-95-5 [chemicalbook.com]

- 8. NAPHTHALENE, 1-CYCLOPROPYL-4-ISOTHIOCYANATO- CAS#: 878671-95-5 [amp.chemicalbook.com]

- 9. 1-Cyclopropyl-4-Isothiocyanate Naphthalene - Check Now! [thiophosgene.co.in]

- 10. echemi.com [echemi.com]

- 11. CN102040546A - Preparation method of 4-cyclopropyl-1-naphthaline isothiocyanate and intermediate 4-cyclopropyl-1-naphthaldehyde oxime/halide - Google Patents [patents.google.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to the Safe Handling and Storage of Isothiocyanates

For researchers, scientists, and drug development professionals, isothiocyanates (ITCs) represent a class of highly reactive and biologically significant organosulfur compounds. Their potent electrophilic nature, which drives their anticancer, anti-inflammatory, and antimicrobial properties, also necessitates a robust and informed approach to their handling and storage in a laboratory setting.[1][2][3] This guide provides a comprehensive framework for the safe manipulation of isothiocyanates, grounded in their chemical reactivity and potential hazards.

Understanding the Inherent Reactivity of Isothiocyanates

The cornerstone of safely handling isothiocyanates lies in a deep understanding of their chemical properties. The isothiocyanate functional group (-N=C=S) features an electrophilic carbon atom, making it highly susceptible to nucleophilic attack.[4][5][6] This reactivity is the very basis of their biological activity, as they readily interact with thiol groups of cysteine residues in proteins.[4][5]

Key aspects of their reactivity include:

-

Nucleophilic Addition: Isothiocyanates readily react with a wide range of nucleophiles, including amines, thiols, and alcohols.[5][7][8] Reactions with amines yield thioureas, while reactions with alcohols produce thiocarbamates.[6]

-

Influence of Substituents: The nature of the organic substituent (R) attached to the nitrogen atom modulates the reactivity of the isothiocyanate. Aliphatic isothiocyanates are generally more reactive than their aromatic counterparts due to the electron-donating nature of alkyl groups, which increases the susceptibility of the electrophilic carbon to nucleophilic attack.[4]

-

Instability: Isothiocyanates can be sensitive to heat, moisture, and pH changes.[1][3][9] They can degrade in aqueous media, and their stability is influenced by the composition of buffers.[10][11] Some isothiocyanates are volatile and heat-sensitive, which can present challenges during extraction and storage.[1][3]

Logical Framework for Isothiocyanate Handling

The following diagram illustrates the logical relationship between the chemical properties of isothiocyanates and the necessary safety precautions.

Caption: Relationship between Isothiocyanate Properties and Safety Measures.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with isothiocyanates. The primary hazards are associated with their toxicity, irritant properties, and potential for sensitization.

Toxicological Profile

-

Acute Toxicity: Isothiocyanates can be toxic if swallowed, inhaled, or absorbed through the skin.[12] Inhalation can irritate the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath.[13]

-

Irritation and Burns: Direct contact can cause skin and eye irritation, and in some cases, severe burns.[12][14][15] Many isothiocyanates are lachrymators, meaning they induce tearing.[12]

-

Sensitization: Some isothiocyanates may cause allergic skin reactions or asthma-like symptoms upon inhalation.[13][12][14]

Physical Hazards

While many isothiocyanates are liquids or solids at room temperature, some are flammable and their vapors can form explosive mixtures with air.[16] It is crucial to consult the Safety Data Sheet (SDS) for the specific isothiocyanate being used to understand its flammability and reactivity profile.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure to isothiocyanates.

Engineering Controls

-

Chemical Fume Hood: All work with isothiocyanates should be conducted in a properly functioning chemical fume hood to control vapor and dust exposure.[12][15]

-

Ventilation: Adequate general laboratory ventilation is necessary to supplement the local exhaust provided by the fume hood.[14]

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[12][14][15]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling isothiocyanates.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and irritating vapors. A face shield is crucial when there is a significant risk of splashing.[12] |

| Skin Protection | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Provides a barrier against accidental skin contact and absorption.[12] |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile, neoprene). | Protects against direct contact and permeation. It is advisable to consult glove compatibility charts for the specific isothiocyanate being used.[12] |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of exceeding exposure limits, even when using a fume hood. | Isothiocyanate vapors are harmful if inhaled.[12] |

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for the safe handling of isothiocyanates during experimental procedures.

General Handling Procedures

-

Preparation: Before starting work, review the SDS for the specific isothiocyanate and understand all potential hazards.[12] Ensure all necessary PPE is available and in good condition.

-

Containment: Keep all containers of isothiocyanates tightly sealed when not in use.[12][14]

-

Weighing and Transferring: Conduct all weighing and transferring of isothiocyanates within a chemical fume hood.[12][15]

-

Heating: If heating is required, use a well-controlled heating source (e.g., a heating mantle with a temperature controller) and ensure adequate ventilation.

-